Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate is a complex organic compound with significant potential in pharmaceutical applications. This compound belongs to a class of carbamates, which are esters or salts of carbamic acid. It features a tert-butyl group, a phenylethyl moiety, and several halogenated and fluorinated substituents, making it an interesting subject for synthetic and medicinal chemistry.
This compound can be classified as:
The synthesis of Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate typically involves multi-step organic reactions. Key methods may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are typically employed to monitor the progress and purity of the reactions.
The molecular structure of Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate can be represented using various chemical notation systems:
CC(C)(C)OC(=O)N[C@@H](Cc1ccccc1)[C@@H](O)N(Cc2c(cccc2F)C(F)(F)F)This representation highlights key functional groups and stereochemistry present in the molecule.
The compound has a formal charge of 0 and a molecular weight of approximately 631.59 Da . Its structural complexity arises from multiple functional groups that contribute to its chemical properties.
Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate can undergo various chemical reactions:
These reactions are typically facilitated by specific catalysts or under controlled conditions (e.g., temperature, pH). Monitoring these reactions through spectroscopic methods is crucial for understanding their kinetics and mechanisms.
The mechanism of action for Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors due to its structural features.
Research indicates that compounds with similar structures often exhibit activity against certain cancer cell lines or bacterial strains, suggesting potential therapeutic applications .
Key physical properties include:
Chemical properties include:
Relevant data on melting point, boiling point, and specific heat capacity may be obtained from experimental studies or literature values.
Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-y]-1-phenylet]carbamate has potential applications in:
Further research is warranted to explore its full therapeutic potential and mechanisms of action in biological systems.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: